molecular formula C10H19NOS B6894072 N-(2-ethylsulfanylcyclohexyl)acetamide

N-(2-ethylsulfanylcyclohexyl)acetamide

Cat. No.: B6894072
M. Wt: 201.33 g/mol
InChI Key: IHDTUDKWHBNSMF-UHFFFAOYSA-N
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Description

N-(2-Ethylsulfanylcyclohexyl)acetamide is an acetamide derivative characterized by a cyclohexyl ring substituted at the 2-position with an ethylsulfanyl (-S-C₂H₅) group. The acetamide moiety (-NH-CO-CH₃) is attached to the cyclohexyl backbone, creating a hybrid structure that combines alicyclic, sulfur-containing, and amide functionalities.

The ethylsulfanyl group introduces steric bulk and moderate electron-donating effects due to sulfur’s polarizability. This contrasts with halogenated or electron-withdrawing substituents in related compounds, influencing solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name

N-(2-ethylsulfanylcyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c1-3-13-10-7-5-4-6-9(10)11-8(2)12/h9-10H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDTUDKWHBNSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCCC1NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylsulfanylcyclohexyl)acetamide typically involves the reaction of 2-ethylsulfanylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetamide product. The general reaction scheme is as follows:

[ \text{2-ethylsulfanylcyclohexylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylsulfanylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-ethylsulfanylcyclohexylamine.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-ethylsulfanylcyclohexyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its acetamide group.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-ethylsulfanylcyclohexyl)acetamide exerts its effects is primarily through its interaction with biological molecules. The acetamide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ethylsulfanyl group may also interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Geometry

  • N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide (C₁₄H₁₇Cl₂NO₂S): Features a dichlorophenylsulfanyl group instead of ethylsulfanyl. The cyclohexyl ring adopts a chair conformation, stabilized by N–H⋯O hydrogen bonds, forming 1D chains along the crystallographic c-axis .
  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (3-ClC₆H₄NH-CO-CCl₃): Meta-chloro substitution on the phenyl ring leads to distinct crystal parameters (monoclinic system, P2₁/c space group). Strong electron-withdrawing groups (e.g., -Cl, -NO₂) increase molecular planarity and influence packing efficiency .
  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide :

    • Part of a structurally prioritized group with chloro and methyl substituents.
    • The chloro group may enhance reactivity in biological systems compared to ethylsulfanyl’s milder electronic profile .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Key Properties Reference
N-(2-Ethylsulfanylcyclohexyl)acetamide -S-C₂H₅ (cyclohexyl) Likely C₁₀H₁₉NOS Moderate steric bulk; chair conformation; hydrogen-bonded chains
N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl) -S-C₆H₃Cl₂ C₁₄H₁₇Cl₂NO₂S Enhanced electron withdrawal; chair cyclohexyl; 1D hydrogen-bonded networks
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide -Cl, -C₂H₅, -CH₃ (phenyl) C₁₁H₁₃ClNO₂ Chloro group increases reactivity; prioritized in pesticide TP studies
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide -Cl (meta), -CCl₃ C₈H₅Cl₄NO Planar crystal packing; monoclinic system
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide -CF₃, -OCH₃ C₁₇H₁₄F₃N₂O₂S High metabolic stability; electron-withdrawing trifluoromethyl

Research Findings and Implications

  • Crystallography : Ethylsulfanyl-substituted cyclohexyl acetamides likely adopt chair conformations similar to dichlorophenyl analogs but with reduced planarity due to sulfur’s larger atomic radius .
  • Hydrogen Bonding : N–H⋯O interactions are common in acetamides, but ethylsulfanyl’s electron-donating nature may weaken these bonds compared to chloro substituents .
  • Biological Activity : Sulfur-containing groups (e.g., ethylsulfanyl) may improve membrane permeability compared to halogenated derivatives, though trifluoromethyl groups offer superior metabolic resistance .

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